

PQR626: A Technical Guide for Research in Neurodevelopmental Disorders

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Compound of Interest		
Compound Name:	PQR626	
Cat. No.:	B15543652	Get Quote

For Researchers, Scientists, and Drug Development Professionals

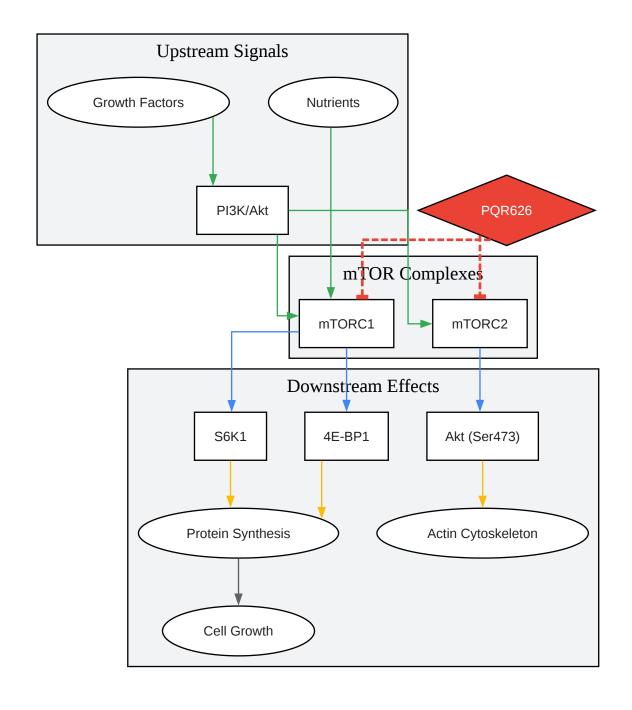
Abstract

PQR626 is a potent, selective, and orally bioavailable inhibitor of the mechanistic target of rapamycin (mTOR) kinase, with excellent brain penetration.[1][2][3] Developed to address the hyperactivation of the mTOR pathway observed in various neurological and neurodevelopmental disorders, **PQR626** represents a significant advancement over previous generations of mTOR inhibitors.[4][5] Its ability to cross the blood-brain barrier effectively makes it a promising candidate for therapeutic intervention in central nervous system (CNS) conditions. This document provides a comprehensive technical overview of **PQR626**, including its mechanism of action, preclinical data, and experimental methodologies, to support its application in research and drug development for neurodevelopmental disorders.

Mechanism of Action: Dual mTORC1/2 Inhibition

PQR626 is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many neurodevelopmental disorders, such as Tuberous Sclerosis Complex (TSC), mutations in genes like TSC1 or TSC2 lead to constitutive activation of mTORC1, resulting in abnormal cell growth and function. By inhibiting both mTORC1 and mTORC2, **PQR626** can modulate the downstream signaling pathways more comprehensively than rapalogs, which primarily inhibit mTORC1.





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Figure 1: PQR626 inhibits the mTOR signaling pathway.

Preclinical Data In Vitro Potency and Selectivity



PQR626 was developed through extensive chemical exploration, combining features of a brain-penetrant mTOR kinase inhibitor (PQR620) and a potent, highly selective mTOR inhibitor (PQR617). This resulted in a compound with high potency and selectivity for mTORC1/2. While specific IC50 or Ki values from comprehensive kinase panels are not detailed in the provided abstracts, the compound is described as a "highly potent, selective...inhibitor of mTORC1/2 kinase".

Pharmacokinetic Properties

A key advantage of **PQR626** is its excellent brain penetration, a critical feature for treating neurological disorders. Comparative pharmacokinetic studies have demonstrated its superiority over other mTOR inhibitors in this regard.

Compound	Brain/Plasma Ratio	Species
PQR626	~1.4:1 to ~1.8:1	Rat (Sprague Dawley), Mouse (C57BL/6J)
Everolimus	~1:92 to ~1:61	Rat (Sprague Dawley), Mouse (C57BL/6J)
AZD2014	~1:25	Mouse (C57BL/6J)
Table 1: Comparative Brain		

Penetration of mTOR

Inhibitors.

PQR626 also exhibits good tolerability in mice, with a maximum tolerated dose (MTD) of 100-150 mg/kg.

In Vivo Efficacy in a Neurodevelopmental Disorder Model

The efficacy of **PQR626** has been demonstrated in a mouse model of Tuberous Sclerosis Complex (TSC), a neurodevelopmental disorder characterized by mTOR hyperactivation.

Experimental Model: Tsc1GFAPCKO mice, which have a conditional inactivation of the Tsc1 gene primarily in glial cells. This model recapitulates key features of TSC, including epilepsy



and reduced survival.

Dosing Regimen: PQR626 was administered at a dose of 50 mg/kg twice a day (BID).

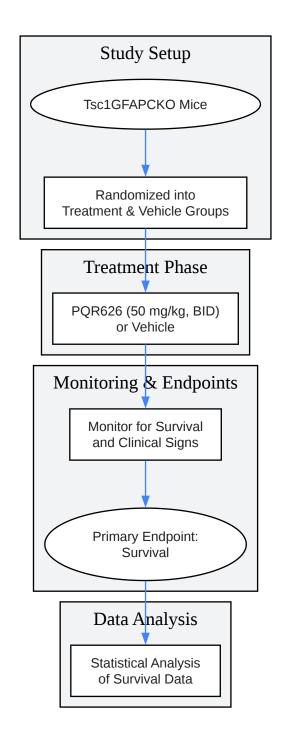
Key Findings: Treatment with **PQR626** showed a significant effect on survival and significantly prevented or decreased mortality compared to the vehicle-treated group. These results highlight the potential of **PQR626** in treating the neurological manifestations of TSC.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the following outlines the methodologies used in the preclinical evaluation of **PQR626** based on the available literature.

In Vivo Efficacy Study in Tsc1GFAPCKO Mice





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